molecular formula C17H17N5O2S2 B2587389 N-methyl-2-(2-(2-(2-(phenylamino)thiazol-4-yl)acetamido)thiazol-4-yl)acetamide CAS No. 1203416-39-0

N-methyl-2-(2-(2-(2-(phenylamino)thiazol-4-yl)acetamido)thiazol-4-yl)acetamide

Cat. No.: B2587389
CAS No.: 1203416-39-0
M. Wt: 387.48
InChI Key: YQCGJOASHVKZIL-UHFFFAOYSA-N
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Description

N-methyl-2-(2-(2-(2-(phenylamino)thiazol-4-yl)acetamido)thiazol-4-yl)acetamide is a complex organic compound featuring a thiazole ring structure. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring, known for their diverse biological activities

Preparation Methods

The synthesis of N-methyl-2-(2-(2-(2-(phenylamino)thiazol-4-yl)acetamido)thiazol-4-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the Hantzsch thiazole synthesis, which includes the condensation of α-haloketones with thioamides . The reaction conditions often require refluxing in solvents like ethanol or acetonitrile, followed by purification steps such as recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-methyl-2-(2-(2-(2-(phenylamino)thiazol-4-yl)acetamido)thiazol-4-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-methyl-2-(2-(2-(2-(phenylamino)thiazol-4-yl)acetamido)thiazol-4-yl)acetamide has a wide range of scientific research applications:

Comparison with Similar Compounds

N-methyl-2-(2-(2-(2-(phenylamino)thiazol-4-yl)acetamido)thiazol-4-yl)acetamide can be compared with other thiazole derivatives such as:

Properties

IUPAC Name

2-[2-[[2-(2-anilino-1,3-thiazol-4-yl)acetyl]amino]-1,3-thiazol-4-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S2/c1-18-14(23)7-12-9-26-17(21-12)22-15(24)8-13-10-25-16(20-13)19-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,18,23)(H,19,20)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCGJOASHVKZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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